4-Benzyloxy-2-formylphenylboronic acid (CAS 139962-97-3) is a highly versatile, bifunctional building block engineered for advanced organic synthesis and medicinal chemistry . It features a boronic acid moiety primed for Suzuki-Miyaura cross-coupling, an ortho-formyl group essential for downstream condensation or cyclization into heterocycles (such as benzoxaboroles and benzodiazaborines), and a benzyloxy-protected phenol at the 4-position. This specific substitution pattern is critical for procurement because it allows chemists to build complex, polycyclic frameworks while masking the reactive phenolic hydroxyl group, ensuring high yields during transition-metal catalysis before enabling mild, orthogonal deprotection at late synthetic stages .
Substituting 4-benzyloxy-2-formylphenylboronic acid with closely related analogs, such as 4-methoxy-2-formylphenylboronic acid or unprotected 4-hydroxy-2-formylphenylboronic acid, frequently leads to synthetic failure in complex workflows [1]. The unprotected 4-hydroxy variant is prone to poisoning palladium catalysts and undergoing competitive O-arylation during Suzuki-Miyaura couplings, drastically reducing primary yields. Conversely, while the 4-methoxy analog protects the phenol during coupling, its subsequent deprotection requires harsh Lewis acids (e.g., BBr3), which routinely cleave delicate boron-carbon or boron-nitrogen bonds in newly formed heterocycles [1]. Procurement of the benzyloxy-protected compound is therefore mandatory when target molecules require mild, hydrogenolytic (Pd/C, H2) deprotection to preserve sensitive structural motifs.
When synthesizing complex boron-nitrogen heterocycles, the removal of phenol-protecting groups is a critical late-stage step. Using the methoxy analog (4-methoxy-2-formylphenylboronic acid) requires harsh Lewis acidic conditions (e.g., BBr3), which frequently results in degradation of the heterocyclic core or cleavage of the delicate B-N/B-C bonds [1]. In contrast, 4-Benzyloxy-2-formylphenylboronic acid allows for quantitative O-debenzylation via mild catalytic hydrogenolysis (Pd/C, H2), preserving the structural integrity of newly formed diazaborine or benzoxaborole systems[1].
| Evidence Dimension | Deprotection condition severity and product survival |
| Target Compound Data | Quantitative O-debenzylation under mild H2, Pd/C conditions without boron cleavage |
| Comparator Or Baseline | 4-Methoxy-2-formylphenylboronic acid (requires BBr3, leading to target degradation) |
| Quantified Difference | Enables isolation of intact boron-heterocycles that are destroyed by methoxy deprotection protocols |
| Conditions | Late-stage phenol deprotection in benzodiazaborine synthesis |
Buyers synthesizing sensitive boron-containing pharmaceuticals must select the benzyloxy-protected precursor to avoid late-stage synthetic failure caused by harsh deprotection.
In standard Suzuki-Miyaura cross-coupling workflows, unprotected phenolic hydroxyl groups can coordinate with palladium catalysts or undergo competitive O-arylation, significantly depressing yields . By utilizing 4-benzyloxy-2-formylphenylboronic acid instead of the unprotected 4-hydroxy-2-formylphenylboronic acid, chemists effectively mask the nucleophilic phenol. This protection strategy typically restores cross-coupling yields to >75-80% under standard conditions (e.g., Pd(dppf)Cl2, K2CO3), while simultaneously keeping the ortho-formyl group intact for subsequent downstream condensations .
| Evidence Dimension | Cross-coupling yield and chemoselectivity |
| Target Compound Data | High-yield (>75%) cross-coupling with intact formyl retention |
| Comparator Or Baseline | Unprotected 4-hydroxy-2-formylphenylboronic acid (prone to catalyst poisoning and O-arylation) |
| Quantified Difference | Significant reduction in purification complexity and improved primary C-C coupling yield |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling in basic aqueous/organic mixtures |
Procurement of the benzyloxy-protected building block directly reduces catalyst loading requirements and simplifies downstream chromatographic purification.
Boronic acids are known to reversibly bind diols, making them effective inhibitors of autoinducer-2 (AI-2) mediated quorum sensing [1]. In structure-activity relationship (SAR) studies against Vibrio harveyi, the substitution pattern on the phenylboronic acid core is critical. The addition of the bulky, lipophilic 4-benzyloxy group in 4-benzyloxy-2-formylphenylboronic acid provides superior hydrophobic interactions within the receptor binding pocket compared to the unsubstituted 2-formylphenylboronic acid baseline, resulting in measurable inhibition of AI-2 signaling pathways [1].
| Evidence Dimension | AI-2 quorum sensing inhibition activity |
| Target Compound Data | Active inhibition of AI-2 signaling in Vibrio harveyi |
| Comparator Or Baseline | Unsubstituted 2-formylphenylboronic acid |
| Quantified Difference | Enhanced inhibitory profile due to the 4-position lipophilic bulk |
| Conditions | Whole-cell bioluminescence assays in V. harveyi |
For researchers developing novel anti-virulence agents, this specific substitution pattern provides a validated structural starting point that simpler boronic acids lack.
Due to its unique combination of an ortho-formyl group and a boronic acid, this compound is the premier choice for condensing with hydrazines to form benzodiazaborines. The benzyloxy group ensures that late-stage deprotection to the target phenol can be achieved via mild hydrogenolysis, preserving the delicate boron-nitrogen heterocycle [1].
In multi-step syntheses where harsh Lewis acids must be avoided, this compound serves as an ideal Suzuki-Miyaura coupling partner. It allows chemists to build the carbon framework efficiently without risking catalyst poisoning, while reserving the formyl group for subsequent reductive aminations or cyclizations .
The compound is specifically utilized in microbiological research to inhibit autoinducer-2 (AI-2) quorum sensing in Vibrio harveyi. Its lipophilic benzyloxy tail provides necessary binding affinity, making it a validated scaffold for designing next-generation antibacterial agents that target virulence rather than viability [2].
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